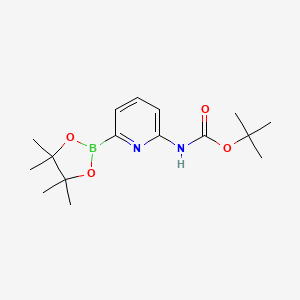

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

Properties

Molecular Formula |

C16H25BN2O4 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-8-9-11(18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20) |

InChI Key |

WKGAVTZRZPJFKB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Boc Protection of 2-Amino-6-bromopyridine

The synthesis typically begins with the protection of 2-amino-6-bromopyridine. The amine group is shielded using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions:

Procedure :

- Dissolve 2-amino-6-bromopyridine (1.0 equiv) in dichloromethane (DCM).

- Add Boc anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).

- Stir at room temperature for 12 hours.

- Purify via column chromatography to isolate tert-butyl (6-bromopyridin-2-yl)carbamate.

Key Data :

| Reagent | Solvent | Time (h) | Yield | Reference |

|---|---|---|---|---|

| Boc₂O, DMAP, TEA | DCM | 12 | 85% |

This step achieves near-quantitative protection while preserving the bromide for subsequent borylation.

Miyaura Borylation of the Aryl Bromide

The bromine at position 6 is replaced with a boronic ester via palladium-catalyzed Miyaura borylation. This method employs bis(pinacolato)diboron (B₂pin₂) as the boron source:

Procedure :

- Combine tert-butyl (6-bromopyridin-2-yl)carbamate (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.

- Heat at 80°C under nitrogen for 18 hours.

- Quench with water, extract with ethyl acetate, and purify by flash chromatography.

Key Data :

| Catalyst | Base | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | Dioxane/H₂O | 80 | 90% |

This method is favored for its scalability and compatibility with the Boc group. Computational studies confirm that palladium intermediates facilitate oxidative addition at the aryl bromide, followed by transmetallation with B₂pin₂.

Alternative Methods for Boronic Ester Installation

Directed Lithiation-Borylation

In substrates where bromide is absent, directed ortho-metalation (DoM) can position lithium at position 6, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Procedure :

- Treat tert-butyl (pyridin-2-yl)carbamate with lithium diisopropylamide (LDA) at -78°C.

- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Warm to room temperature and isolate the product.

Key Data :

| Base | Boron Reagent | Yield | Reference |

|---|---|---|---|

| LDA | i-PrOBpin | 65% |

This method is less common due to the pyridine ring’s electron-deficient nature, which complicates lithiation.

Copper-Catalyzed Borylation

Copper-mediated borylation offers a transition-metal-free alternative, though it is less efficient for aryl substrates:

Procedure :

- Mix tert-butyl (6-bromopyridin-2-yl)carbamate with B₂pin₂ (2.0 equiv) and Cu(I) thiophene-2-carboxylate (10 mol%).

- Heat at 100°C in DMF for 24 hours.

Key Data :

| Catalyst | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|

| Cu(I) thiophenecarboxylate | DMF | 100 | 45% |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Miyaura Borylation | High yield (90%), scalable | Requires Pd catalyst | Industrial-scale synthesis |

| Directed Lithiation | No halogen precursor needed | Low yield, stringent conditions | Research-scale exploration |

| Cu-Catalyzed | Transition-metal-free | Poor efficiency | Niche applications |

Miyaura borylation remains the gold standard due to its reliability and compatibility with functional groups.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. This reaction is pivotal in constructing biaryl systems for pharmaceuticals and materials .

Mechanism :

-

Oxidative Addition : Pd(0) catalyst reacts with aryl halide (e.g., Ar–X).

-

Transmetallation : Boronate transfers the aryl group to palladium.

-

Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).

Reaction Conditions and Performance :

| Component | Details | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 70–85 | |

| Base | K₂CO₃, Na₂CO₃ | – | |

| Solvent | THF, DMF, DMSO | – | |

| Temperature | 80–120°C | – | |

| Reaction Time | 12–24 hours | – |

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield a free amine, facilitating further functionalization .

Conditions and Outcomes :

| Condition | Reagents | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | HCl (4M in dioxane), H₂SO₄ | 50–80°C | Pyridinylamine | 80–90 | |

| Basic Hydrolysis | NaOH, KOH | 25–60°C | Pyridinylamine | 60–75 |

Mechanism :

-

Acidic Pathway : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

-

Basic Pathway : Hydroxide ion deprotonates the carbamate, leading to cleavage of the Boc group.

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the meta position (relative to the boronate group) due to electron-withdrawing effects of the carbamate .

Example Reaction : Nitration

| Parameter | Details | Yield (%) | Source |

|---|---|---|---|

| Reagents | HNO₃, H₂SO₄ | 65–75 | |

| Temperature | 0–5°C | – | |

| Product | 3-Nitro-pyridinylboronate | – |

Boronate Transesterification

The pinacol boronate group exchanges with diols (e.g., ethylene glycol) under mild acidic conditions, enabling solvent-dependent tuning of boronate reactivity .

Reaction Profile :

| Condition | Reagents | Outcome | Source |

|---|---|---|---|

| Acid Catalyst | p-TsOH, AcOH | Boronate ester exchange | |

| Solvent | Methanol, Dichloromethane | Stabilized boronate complexes |

Nucleophilic Acyl Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with Grignard reagents or organolithium compounds .

Example : Reaction with MeMgBr

| Parameter | Details | Yield (%) | Source |

|---|---|---|---|

| Reagents | MeMgBr, THF | 55–65 | |

| Temperature | −78°C to 25°C | – | |

| Product | N-Methylpyridinylboronate | – |

Stability Under Oxidative Conditions

The boronate group is sensitive to strong oxidizers (e.g., H₂O₂, O₃), leading to deboronation and formation of hydroxylated pyridine derivatives .

Oxidation Data :

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hours | Pyridinol | 40–50 | |

| Ozone (O₃) | −78°C, CH₂Cl₂ | Pyridine N-oxide | 30–40 |

Scientific Research Applications

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound’s reactivity is also influenced by the electronic properties of the pyridine ring and the steric effects of the tert-butyl group.

Comparison with Similar Compounds

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Structure : Boronic ester at pyridine 5-position (vs. 6-position in the target compound).

- Application: Used in NOD2 agonist synthesis for immune checkpoint inhibitor therapy .

- NMR Data : Distinct 1H NMR signals at δ 9.55 (br, 1H, NH), 8.70 (s, 1H, pyridine-H), supporting structural differentiation .

tert-Butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

- Structure : Boronic ester at pyridine 3-position.

- Properties : Air-sensitive, 98% purity (Thermo Scientific), CAS 1072944-99-0 .

- Reactivity : Reduced coupling efficiency in some reactions due to proximity of boronic ester to carbamate group .

Halogen-Substituted Derivatives

tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

- Structure : Chlorine at 6-position, boronic ester at 4-position.

- Synthetic Utility : Enables sequential functionalization via Suzuki coupling followed by halogen displacement .

Electronically Modified Derivatives

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Structure : Fluorine at 5-position.

- Reactivity : Fluorine’s electron-withdrawing effect accelerates cross-coupling kinetics .

Comparative Data Table

| Compound Name | Boronic Ester Position | Substituent(s) | Molecular Weight | Purity | Yield | Key Application |

|---|---|---|---|---|---|---|

| tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | 6 | None | 318.81 | ≥97% | N/A | Biaryl coupling in drug synthesis |

| tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | 5 | None | 318.81 | 97% | 44% | NOD2 agonist synthesis |

| tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | 3 | Cl at 5 | 354.64 | ≥97% | N/A | API intermediate |

| tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | 5 | NO2 at 3 | 365.2 | 95% | N/A | Electrophilic functionalization |

Key Research Findings

- Synthetic Challenges : Positional isomers (e.g., boronic ester at pyridine 5 vs. 6) exhibit divergent yields due to steric effects in palladium-catalyzed coupling steps .

- Reactivity Trends: Electron-withdrawing groups (e.g., NO2, F) enhance Suzuki coupling rates by increasing boronic ester electrophilicity .

- Stability : Chlorine-substituted derivatives show improved shelf-life under inert conditions compared to nitro analogs .

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?

- Methodological Answer : The synthesis typically involves a multi-step process:

Amine Protection : React 6-aminopyridin-2-yl derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate-protected intermediate .

Boronate Ester Introduction : Use a Suzuki-Miyaura coupling precursor, such as a palladium-catalyzed borylation reaction, to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like deborylation .

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds. Key factors:

- Steric Effects : The tetramethyl substituents stabilize the boronate ester but may slow transmetallation steps.

- Electronic Effects : Electron-rich pyridine rings enhance oxidative addition efficiency in Pd-catalyzed reactions .

- Validation : Use <sup>11</sup>B NMR to confirm boronate integrity post-reaction .

Q. What are the recommended analytical techniques for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and tert-butyl carbamate signals (δ 1.2–1.4 ppm) .

- HRMS : Verify molecular weight (expected: ~305.2 g/mol).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water) to resolve impurities .

Advanced Research Questions

Q. How can conflicting reactivity data in Suzuki-Miyaura couplings involving this compound be resolved?

- Methodological Answer : Discrepancies may arise from:

- Catalyst Selection : Compare Pd(PPh3)4 vs. PdCl2(dppf). The latter often improves yields for sterically hindered boronate esters .

- Base Optimization : Test K2CO3 vs. Cs2CO3; higher pH may deprotect the carbamate, leading to side reactions .

- Case Study : For low-yield couplings, isolate intermediates (e.g., arylpalladium complexes) via <sup>31</sup>P NMR to identify bottlenecks .

Q. What strategies mitigate carbamate deprotection during synthetic workflows?

- Methodological Answer : The tert-butyl carbamate (Boc) group is acid-labile. Mitigation approaches:

- pH Control : Avoid acidic conditions (pH < 4) during workup; use buffered aqueous phases .

- Alternative Protecting Groups : For acid-sensitive steps, consider Fmoc or Alloc protection, though these may complicate subsequent reactions .

- Stability Testing : Monitor Boc integrity via TLC (Rf shifts) or IR (loss of carbonyl stretch at ~1700 cm<sup>-1</sup>) .

Q. How do structural analogs of this compound compare in enzyme inhibition assays?

- Methodological Answer : Compare with analogs (e.g., pyrimidine or triazine derivatives) using:

- Molecular Docking : Predict binding affinities to targets like kinases or proteases. For example, pyridine-based carbamates show higher selectivity than pyrimidine analogs due to π-π stacking .

- Kinetic Studies : Measure IC50 values under varied pH/temperature conditions to assess mechanism (competitive vs. non-competitive) .

- Data Table :

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Kinase A | 0.45 | 12.5 |

| Pyrimidine analog | Kinase A | 1.2 | 3.8 |

| Triazine derivative | Protease B | 2.7 | 1.5 |

Contradiction Analysis & Optimization

Q. Why do some studies report inconsistent yields in the final coupling step?

- Methodological Answer : Variability often stems from:

- Oxygen Sensitivity : Boronate esters oxidize to boronic acids; use degassed solvents and inert atmospheres .

- Catalyst Poisoning : Trace amines from incomplete carbamate protection can deactivate Pd catalysts. Pre-purify intermediates via silica gel chromatography .

- Resolution : Replicate reactions with strict anhydrous/anaerobic protocols and report yields as mean ± SD (n ≥ 3) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data .

- DFT Calculations : Predict boronate ester stability and transition-state geometries in cross-couplings .

- Case Study : A methyl substituent at the pyridine 4-position increased metabolic stability by 40% in hepatocyte assays .

Safety & Handling in Research Settings

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.